molecular formula C18H20FNO2 B300236 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide

4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide

Cat. No. B300236
M. Wt: 301.4 g/mol
InChI Key: BLMMYXXXQOBBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide, also known as LMK-235, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of benzamide derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide involves the inhibition of FAAH and MAGL, which leads to an increase in endocannabinoid levels. This, in turn, activates cannabinoid receptors in the body, resulting in various physiological effects. Additionally, 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has been shown to exhibit anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has been shown to have potential applications in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide in lab experiments is its specificity for FAAH and MAGL. This allows for the selective modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of using 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of FAAH and MAGL. Additionally, further research is needed to explore the potential applications of 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide in the treatment of various diseases such as chronic pain, anxiety, and depression. Finally, the development of novel drug delivery systems for 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide could improve its solubility and increase its potential therapeutic efficacy.
Conclusion:
In conclusion, 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide is a promising compound with potential applications in drug development. Its specificity for FAAH and MAGL makes it a valuable tool for the modulation of endocannabinoid levels, which play a role in various physiological processes. While there are limitations to its use in lab experiments, further research on 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide could lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide involves the reaction of 4-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide with isopropylamine and methanol in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been reported to yield 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide with high purity and good yield.

Scientific Research Applications

4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has been shown to have potential applications in drug development. It has been reported to exhibit inhibitory activity against certain enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the degradation of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes such as pain sensation, appetite regulation, and mood.

properties

Product Name

4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide

Molecular Formula

C18H20FNO2

Molecular Weight

301.4 g/mol

IUPAC Name

4-fluoro-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C18H20FNO2/c1-11(2)15-10-16(12(3)9-17(15)22-4)20-18(21)13-5-7-14(19)8-6-13/h5-11H,1-4H3,(H,20,21)

InChI Key

BLMMYXXXQOBBDZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1)OC)C(C)C)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)F)C(C)C)OC

Origin of Product

United States

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